molecular formula C16H21NO4 B5437271 8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5437271
M. Wt: 291.34 g/mol
InChI Key: XTXXMXUMQLIZIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiroacetal enol ethers, including variants similar to our compound of interest, involves stereoselective synthesis from acyclic keto alcohol precursors. For example, highly stereoselective syntheses have achieved (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes through intramolecular conjugate addition, highlighting the versatility and precision achievable in constructing these complex molecules (Toshima et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively studied, revealing insights into their crystalline forms and structural characteristics. For instance, new crystal forms of organic nonlinear optical materials based on the spiro[4.5]decane framework have been discovered, exhibiting noncentrosymmetric classes and unique molecular alignments that are crucial for their optical properties (Kagawa et al., 1996).

Chemical Reactions and Properties

Spiroacetal compounds are involved in a variety of chemical reactions, demonstrating a range of reactivities and synthetic applications. For instance, flexible synthesis routes have been developed for creating enantiomerically pure dioxaspiro undecanes and decanes, showcasing the compounds' adaptability in synthetic chemistry (Schwartz et al., 2005).

Physical Properties Analysis

The physical properties, such as crystal growth and optical characteristics, have been a focus of research, particularly in the context of nonlinear optical materials. Single crystal growth and characterization efforts have led to the development of materials suitable for application in devices requiring high-quality optical properties (Kagawa et al., 1994).

Future Directions

The unique structure and potentially valuable biological activity of this compound have prompted strong synthetic interest, making it a research focus in recent years . Future research could explore new synthesis methods, further investigate its mechanism of action, and assess its potential for use as a biochemical tool or as a lead for drug design .

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-14-5-3-2-4-13(14)12-15(18)17-8-6-16(7-9-17)20-10-11-21-16/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXMXUMQLIZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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